2-Chloro-4-hydroxybenzoic acid hydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

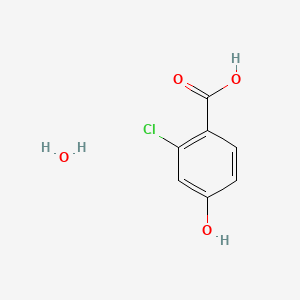

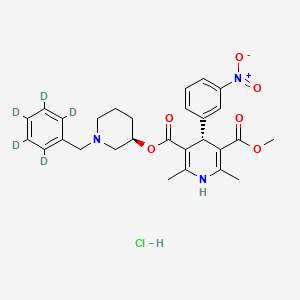

2-Chloro-4-hydroxybenzoic acid hydrate is a chemical compound with the CAS Number: 440123-65-9 . It has a molecular weight of 190.58 . The IUPAC name for this compound is this compound . The physical form of this compound is a solid powder .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H5ClO3.H2O/c8-6-3-4(9)1-2-5(6)7(10)11;/h1-3,9H,(H,10,11);1H2 . This code provides a standard way to encode the compound’s molecular structure and formula.

Physical And Chemical Properties Analysis

This compound has a boiling point of 207-209 . It is a solid powder stored at ambient temperature .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

2-Chloro-4-hydroxybenzoic acid hydrate, a derivative of hydroxybenzoic acid, serves as an intermediate in chemical syntheses and has been studied for its solid-state properties. For instance, research on local anaesthetic drugs, which are structurally related to hydroxybenzoic acid, highlighted the significance of hydrated crystal forms. These studies utilized thermal analysis, spectroscopy, and X-ray diffractometry to understand the polymorphism and stability of hydrated phases, contributing to the development of pharmaceutical formulations (Schmidt & Schwarz, 2006).

Material Science and Polymer Research

The versatility of 4-hydroxybenzoic acid (a closely related compound) as a platform for synthesizing value-added bioproducts indicates the potential of derivatives like this compound in material science. These compounds can be used in creating polymers, coatings, and other materials with specific chemical properties. Innovations in biosynthetic techniques and synthetic biology could enable the use of such compounds in developing new materials with enhanced performance or environmental benefits (Wang et al., 2018).

Environmental Chemistry

Research on chlorinated aromatic compounds, including chlorohydroxybenzoic acids, has explored their degradation mechanisms in water treatment processes. Studies on the gamma irradiation-induced degradation of 3-chloro-4-hydroxybenzoic acid, for example, provide insights into removing such contaminants from water, demonstrating the broader applicability of understanding the chemical behavior of chlorinated hydroxybenzoic acids in environmental contexts (Chu & Wang, 2016).

Bioorthogonal Chemistry

Developments in bioorthogonal chemistry have also been facilitated by studies involving hydroxybenzoic acid derivatives. The rapid formation of stable boron-nitrogen heterocycles in neutral aqueous solutions highlights the potential for using such compounds in bioconjugation and protein labeling, offering tools for biological research and diagnostic applications (Dilek et al., 2015).

Safety and Hazards

The safety information for 2-Chloro-4-hydroxybenzoic acid hydrate indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area . In case of skin contact, it is advised to wash with plenty of soap and water . If in eyes, rinse cautiously with water for several minutes .

Properties

IUPAC Name |

2-chloro-4-hydroxybenzoic acid;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClO3.H2O/c8-6-3-4(9)1-2-5(6)7(10)11;/h1-3,9H,(H,10,11);1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVNLXWMDILTYQC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)Cl)C(=O)O.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80694148 |

Source

|

| Record name | 2-Chloro-4-hydroxybenzoic acid--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80694148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

440123-65-9 |

Source

|

| Record name | 2-Chloro-4-hydroxybenzoic acid--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80694148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{[4-(3-Ethynylanilino)-7-(2-methoxyethoxy)quinazolin-6-yl]oxy}acetic acid](/img/structure/B589056.png)

![N-[[6-[4,6-Diacetamido-3-[4-acetamido-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3,5-dihydroxy-4-nitrooxan-2-yl]methyl]acetamide](/img/structure/B589062.png)

![1-{4-[(Pyrrolidin-1-yl)methyl]phenyl}ethan-1-one](/img/structure/B589064.png)